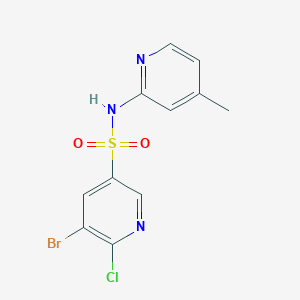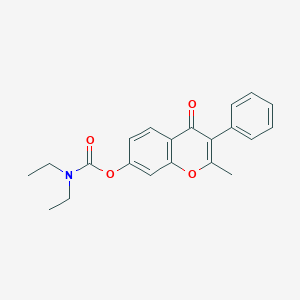
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate, also known as coumaphos, is an organophosphate insecticide that has been widely used in the agricultural industry to control various pests. It was first synthesized in 1957 and has since been used in many countries around the world.
作用機序
The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. This leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to the death of the pest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine, which can cause a range of symptoms including muscle twitching, paralysis, and ultimately death. In addition, this compound has been shown to have toxic effects on non-target organisms such as bees and fish.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate in lab experiments is its effectiveness in controlling pests. This makes it a useful tool for researchers studying the effects of pests on crops and livestock. However, one of the main limitations of using this compound in lab experiments is its potential toxicity to non-target organisms. This can make it difficult to accurately assess the effects of the pesticide on the environment.
将来の方向性
There are several future directions for research on 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate. One area of research could focus on developing alternative pesticides that are less toxic to non-target organisms. Another area of research could focus on developing new methods for controlling pests that do not rely on chemical pesticides. Finally, research could focus on the long-term effects of this compound on the environment and the potential risks associated with its use.
合成法
The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate involves the reaction of 4-hydroxycoumarin with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield the final product. This process is known as the Hinsberg reaction.
科学的研究の応用
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate has been extensively studied for its insecticidal properties. It has been used to control various pests in crops such as cotton, corn, and soybeans. In addition, it has been used to control pests in livestock and poultry. Its effectiveness in controlling pests has made it a popular choice for farmers and agricultural workers.
特性
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)26-16-11-12-17-18(13-16)25-14(3)19(20(17)23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAWPYBSGVJHCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

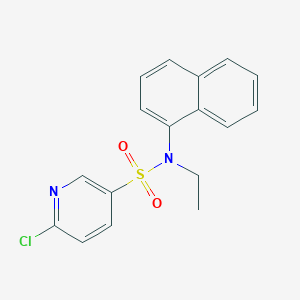

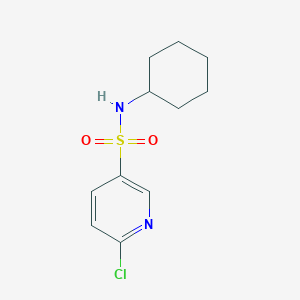


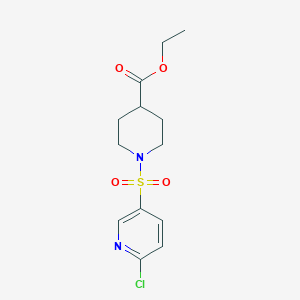
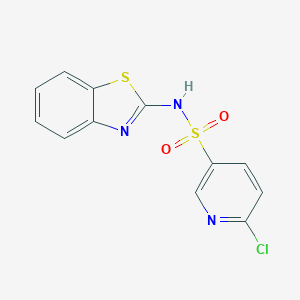
![2-{4-[(6-Chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385374.png)
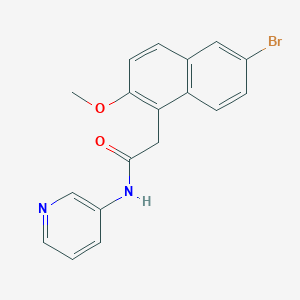
![6-chloro-N-(5-{[(6-chloro-3-pyridinyl)sulfonyl]amino}pentyl)-3-pyridinesulfonamide](/img/structure/B385379.png)
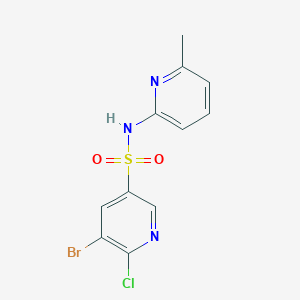

![1-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]indoline](/img/structure/B385384.png)
